molecular formula C5H11NO B3165260 2,2-Dimethyloxetan-3-amine CAS No. 89783-06-2

2,2-Dimethyloxetan-3-amine

Cat. No. B3165260
CAS RN: 89783-06-2
M. Wt: 101.15 g/mol
InChI Key: CBCMSXOYKIOJPH-UHFFFAOYSA-N
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Description

2,2-Dimethyloxetan-3-amine is a chemical compound with the molecular weight of 101.15 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of 2,2-Dimethyloxetan-3-amine involves the addition of a solution of sodium hydroxide to the bromoketone in ethanol. The mixture is then stirred at room temperature for 30 minutes .


Molecular Structure Analysis

The IUPAC name for 2,2-Dimethyloxetan-3-amine is 2,2-dimethyl-3-oxetanamine. Its InChI code is 1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3 and the InChI key is CBCMSXOYKIOJPH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,2-Dimethyloxetan-3-amine is a liquid at room temperature. .

Scientific Research Applications

Amidation Reactions

A study by Lanigan, Starkov, and Sheppard (2013) highlights the use of B(OCH2CF3)3 for the effective amidation of carboxylic acids with a range of amines, which includes compounds like 2,2-Dimethyloxetan-3-amine. This method allows for the direct formation of amides, a key class of compounds in organic synthesis and pharmaceuticals, with minimal racemization and without the need for aqueous workup or chromatography (Lanigan, Starkov, & Sheppard, 2013).

Characterization of Aqueous Amine Solutions

Blanco, García-Abuín, Gómez‐Díaz, and Navaza (2017) conducted research on the physical properties of aqueous solutions of amines like 2,2-Dimethyloxetan-3-amine. Their work is significant for understanding the behavior of these solutions in processes like acidic gases separation, providing valuable information on density, speed of sound, dynamic viscosity, and surface tension (Blanco, García-Abuín, Gómez‐Díaz, & Navaza, 2017).

Experimental and Theoretical Studies of Amine Derivatives

A comprehensive study by Fatima et al. (2021) on 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, a derivative of 2,2-Dimethyloxetan-3-amine, provides insights into the molecular structure, vibrational frequencies, and potential pharmaceutical applications. This study, involving both experimental and theoretical approaches, demonstrates the importance of such compounds in the synthesis of nitrogen-containing compounds (Fatima et al., 2021).

Formation of Amides from Acids and Amines

Li et al. (2012) explored the use of AlMe(3) in the direct coupling of amines with acids to form amides, a process relevant to 2,2-Dimethyloxetan-3-amine. This method is noted for its ability to couple a wide range of amines and acids, including less nucleophilic and bulky amines, which is important for the synthesis of diverse amide compounds (Li et al., 2012).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335. Precautionary measures include P261, P264, P270, P280, P301, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, P352, P362 .

properties

IUPAC Name

2,2-dimethyloxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(2)4(6)3-7-5/h4H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBCMSXOYKIOJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CO1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyloxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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